PBI-1393

Description

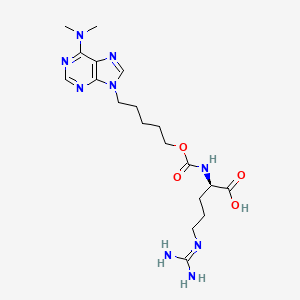

Properties

CAS No. |

175072-12-5 |

|---|---|

Molecular Formula |

C19H31N9O4 |

Molecular Weight |

449.5 g/mol |

IUPAC Name |

(2R)-5-(diaminomethylideneamino)-2-[5-[6-(dimethylamino)purin-9-yl]pentoxycarbonylamino]pentanoic acid |

InChI |

InChI=1S/C19H31N9O4/c1-27(2)15-14-16(24-11-23-15)28(12-25-14)9-4-3-5-10-32-19(31)26-13(17(29)30)7-6-8-22-18(20)21/h11-13H,3-10H2,1-2H3,(H,26,31)(H,29,30)(H4,20,21,22)/t13-/m1/s1 |

InChI Key |

WDXGFWJKUKJXAT-CYBMUJFWSA-N |

Isomeric SMILES |

CN(C)C1=NC=NC2=C1N=CN2CCCCCOC(=O)N[C@H](CCCN=C(N)N)C(=O)O |

Canonical SMILES |

CN(C)C1=NC=NC2=C1N=CN2CCCCCOC(=O)NC(CCCN=C(N)N)C(=O)O |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

PBI-1393; PBI 1393; PBI1393; BCH-1393; BCH 1393; BCH1393; N,N-Dimethylaminopurine pentoxycarbonyl D-arginine; |

Origin of Product |

United States |

Foundational & Exploratory

PBI-1393: A Deep Dive into its Immunomodulatory Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

PBI-1393, also known as BCH-1393, is a novel small molecule immunomodulator that has demonstrated significant anti-tumor activity in preclinical models. Its core mechanism of action revolves around the potentiation of the host's immune response, specifically by enhancing T-helper 1 (Th1) cell activity. This in-depth guide synthesizes the available data on PBI-1393, detailing its effects on cytokine production, T-cell activation, and the underlying signaling pathways. The information presented herein is intended to provide a comprehensive technical resource for researchers and professionals in the field of oncology and drug development.

Core Mechanism of Action: Enhancement of Th1-Mediated Immunity

PBI-1393 functions as an anticancer agent by augmenting the cellular arm of the adaptive immune system. The primary mechanism involves the stimulation of Th1-type cytokine production and the enhancement of primary T-cell activation.[1] This leads to a more robust anti-tumor immune response, driven by cytotoxic T-lymphocytes (CTLs).

A pivotal study on PBI-1393 revealed its significant impact on key immunological parameters. The compound was shown to enhance the production of Interleukin-2 (IL-2) and Interferon-gamma (IFN-γ), two hallmark cytokines of the Th1 lineage, in human activated T-cells.[1] Furthermore, PBI-1393 was found to increase the messenger RNA (mRNA) expression of both IL-2 and IFN-γ, indicating that its effects are, at least in part, mediated at the transcriptional level.[1]

The functional consequences of this enhanced cytokine production are a significant boost in T-cell proliferation and an augmented CTL response against cancer cells.[1] These findings underscore the potential of PBI-1393 as an immunotherapeutic agent capable of overcoming tumor-induced immunosuppression.

Quantitative Efficacy Data

The immunomodulatory effects of PBI-1393 have been quantified in several key experiments. The following tables summarize the reported in vitro efficacy data.

| Parameter | Enhancement (%) | Cell Type |

| IL-2 Production | 51 | Human Activated T-cells |

| IFN-γ Production | 46 | Human Activated T-cells |

| T-cell Proliferation | 39 (above control) | Human T-cells |

| Cytotoxic T-Lymphocyte (CTL) Response | 42 | Human CTLs against PC-3 prostate cancer cells |

Table 1: In Vitro Immunomodulatory Effects of PBI-1393.[1]

Proposed Signaling Pathway: Adenosine Receptor Inhibition

By inhibiting adenosine receptors on T-cells, PBI-1393 is hypothesized to counteract this immunosuppressive signal. This would lead to the observed increase in T-cell activation, proliferation, and cytokine production. The proposed signaling cascade is depicted in the following diagram.

Caption: Proposed signaling pathway for PBI-1393's immunomodulatory effects.

Experimental Protocols

Detailed experimental protocols for the key experiments cited are outlined below.

T-Cell Proliferation Assay

-

Objective: To determine the effect of PBI-1393 on the proliferation of human T-cells.

-

Methodology:

-

Human peripheral blood mononuclear cells (PBMCs) are isolated from healthy donors using Ficoll-Paque density gradient centrifugation.

-

T-cells are then purified from the PBMC population using negative selection immunomagnetic beads.

-

The purified T-cells are labeled with a fluorescent proliferation dye, such as carboxyfluorescein succinimidyl ester (CFSE).

-

Labeled T-cells are cultured in 96-well plates and stimulated with anti-CD3 and anti-CD28 antibodies to induce proliferation.

-

Various concentrations of PBI-1393 are added to the cell cultures. A vehicle control (e.g., DMSO) is also included.

-

The cells are incubated for a period of 3 to 5 days.

-

Following incubation, the cells are harvested and analyzed by flow cytometry. The dilution of the CFSE dye in daughter cells is used to quantify the extent of cell proliferation.

-

The percentage of proliferating cells in the PBI-1393 treated groups is compared to the vehicle control group.

-

Cytokine Production Assay (ELISA)

-

Objective: To measure the production of IL-2 and IFN-γ by activated T-cells in the presence of PBI-1393.

-

Methodology:

-

Purified human T-cells are cultured and stimulated as described in the T-cell proliferation assay (Section 4.1).

-

PBI-1393 at various concentrations or a vehicle control is added to the cultures.

-

The cells are incubated for 48 to 72 hours.

-

After incubation, the cell culture supernatants are collected.

-

The concentrations of IL-2 and IFN-γ in the supernatants are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions.

-

The cytokine concentrations in the PBI-1393 treated groups are compared to the vehicle control group.

-

Reverse Transcription Polymerase Chain Reaction (RT-PCR) for Cytokine mRNA Expression

-

Objective: To assess the effect of PBI-1393 on the mRNA expression levels of IL-2 and IFN-γ.

-

Methodology:

-

Human T-cells are treated with PBI-1393 and stimulated as described previously.

-

After an appropriate incubation period (e.g., 6-24 hours), the T-cells are harvested.

-

Total RNA is extracted from the cells using a suitable RNA isolation kit.

-

The concentration and purity of the extracted RNA are determined using spectrophotometry.

-

First-strand complementary DNA (cDNA) is synthesized from the total RNA using a reverse transcriptase enzyme.

-

The cDNA is then used as a template for quantitative real-time PCR (qPCR) using specific primers for IL-2, IFN-γ, and a housekeeping gene (e.g., GAPDH or β-actin) for normalization.

-

The relative expression of IL-2 and IFN-γ mRNA is calculated using the delta-delta Ct method.

-

Cytotoxic T-Lymphocyte (CTL) Activity Assay

-

Objective: To evaluate the ability of PBI-1393 to enhance the cytotoxic activity of human CTLs against cancer cells.

-

Methodology:

-

Human CTLs are generated by co-culturing PBMCs with irradiated prostate cancer cells (e.g., PC-3) in the presence of IL-2 for several days.

-

The target cancer cells (PC-3) are labeled with a release agent, such as Calcein-AM or Chromium-51.

-

The labeled target cells are co-cultured with the generated CTLs at various effector-to-target (E:T) ratios in the presence or absence of PBI-1393.

-

The co-cultures are incubated for 4 to 6 hours.

-

The release of the labeling agent from the lysed target cells into the supernatant is measured using a fluorometer or a gamma counter.

-

The percentage of specific lysis is calculated using the formula: (% Specific Lysis) = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100.

-

Preclinical In Vivo Studies

PBI-1393 has demonstrated significant anti-tumor activity in syngeneic mouse tumor models. When administered in combination with sub-therapeutic doses of conventional cytotoxic drugs such as cyclophosphamide, 5-fluorouracil, doxorubicin, and cis-platinum, PBI-1393 led to a significant inhibition of tumor outgrowth.[2] This suggests a synergistic effect between the immunomodulatory action of PBI-1393 and the direct tumor-killing effects of chemotherapy.

Caption: Overview of the experimental workflow for evaluating PBI-1393.

Conclusion and Future Directions

PBI-1393 is a promising immunomodulatory agent with a clear mechanism of action centered on the enhancement of Th1-mediated anti-tumor immunity. The preclinical data strongly support its potential as a component of combination cancer therapies. The proposed mechanism involving the inhibition of adenosine receptors provides a solid rationale for its observed effects and warrants further investigation to identify the specific receptor subtype(s) involved and delineate the downstream signaling events in greater detail. Future research should focus on validating these findings in a broader range of tumor models and exploring the full potential of PBI-1393 in clinical settings. Although the development of PBI-1393 has been discontinued, the insights gained from its mechanism of action can inform the development of next-generation immunomodulatory drugs.[2]

References

PBI-1393: A Technical Overview of an Immunomodulatory Anticancer Agent

For Researchers, Scientists, and Drug Development Professionals

Abstract

PBI-1393, also known as BCH-1393, is an experimental small molecule with demonstrated anticancer properties stemming from its function as an immunomodulator. Its primary mechanism of action is the enhancement of the host's immune response, specifically by augmenting T-helper 1 (Th1) type cytokine production and promoting primary T-cell activation. This leads to a more robust anti-tumor immune surveillance and response. This document provides a comprehensive technical guide on PBI-1393, summarizing its core functions, available quantitative data, and the experimental basis of these findings.

Introduction

PBI-1393, chemically identified as N,N-Dimethylaminopurine pentoxycarbonyl D-arginine, has been investigated for its potential as an anticancer agent.[1] Unlike direct cytotoxic agents, PBI-1393's therapeutic potential lies in its ability to potentiate the patient's own immune system to target and eliminate cancer cells. Research has shown that it stimulates cytotoxic T-lymphocyte (CTL) responses, which are crucial for killing malignant cells.[1]

Primary Function and Mechanism of Action

The central function of PBI-1393 is the potentiation of the cellular immune response. This is achieved through the specific upregulation of Th1-associated cytokines and the direct activation of T-cells.

Enhancement of Th1 Cytokine Production

PBI-1393 has been shown to significantly increase the production of key Th1 cytokines, namely Interleukin-2 (IL-2) and Interferon-gamma (IFN-γ), in activated human T-cells.[1] This effect is observed at the protein level and is also correlated with an increase in the mRNA expression of both IL-2 and IFN-γ, indicating that the regulation occurs at the transcriptional level.[1]

-

Interleukin-2 (IL-2): A critical cytokine for the proliferation and differentiation of T-cells. By increasing IL-2 production, PBI-1393 fosters the expansion of T-cell populations, including those with anti-tumor activity.

-

Interferon-gamma (IFN-γ): A pleiotropic cytokine with potent anti-proliferative effects on some tumor cells and the ability to activate other immune cells, such as macrophages and Natural Killer (NK) cells, to participate in the anti-tumor response.

T-Cell Activation and Proliferation

The increased production of IL-2 directly contributes to the enhanced proliferation of T-cells.[1] This expansion of the T-cell pool is a critical step in mounting an effective and sustained immune response against cancer. Furthermore, PBI-1393 promotes the activation of cytotoxic T-lymphocytes (CTLs), the primary effector cells responsible for recognizing and eliminating cancer cells.[1]

Quantitative Data Summary

The following table summarizes the key quantitative findings from in vitro studies on PBI-1393's effects on human T-cells.

| Parameter | Result | Cell Type | Reference |

| IL-2 Production Enhancement | 51% increase | Human Activated T-cells | [1] |

| IFN-γ Production Enhancement | 46% increase | Human Activated T-cells | [1] |

| T-cell Proliferation | 39% increase above control | Human T-cells | [1] |

| Cytotoxic T-Lymphocyte (CTL) Response | 42% increase against PC-3 prostate cancer cells | Human CTLs | [1] |

Experimental Protocols

Detailed, step-by-step experimental protocols for the studies on PBI-1393 are not fully available in the public domain. However, based on the primary research, the following methodologies were employed.

Cell Culture and Activation

-

Cell Lines: Human T-cells and Jurkat cells (a human T-lymphocyte cell line) were likely used for the in vitro assays. PC-3 prostate cancer cells were used as targets in the CTL response assay.[1]

-

T-cell Activation: Primary human T-cells were activated using standard laboratory procedures, likely involving stimulation with anti-CD3 and anti-CD28 antibodies, to mimic the physiological activation signals.

Cytokine Production Analysis

-

ELISA (Enzyme-Linked Immunosorbent Assay): To quantify the protein levels of IL-2 and IFN-γ secreted by T-cells into the culture medium following treatment with PBI-1393.

-

RT-PCR (Reverse Transcription Polymerase Chain Reaction): To measure the mRNA expression levels of IL-2 and IFN-γ in T-cells, providing insight into the transcriptional regulation by PBI-1393.[1]

T-Cell Proliferation Assay

-

Standard cell proliferation assays, such as those based on the incorporation of tritiated thymidine or the use of fluorescent dyes (e.g., CFSE), would have been used to measure the increase in T-cell numbers after stimulation and treatment with PBI-1393.

Cytotoxic T-Lymphocyte (CTL) Response Assay

-

A cytotoxicity assay was performed to assess the ability of CTLs to kill target cancer cells (PC-3). This likely involved co-culturing the CTLs with labeled PC-3 cells and measuring the release of the label (e.g., chromium-51 or a fluorescent dye) as an indicator of cancer cell lysis.

Signaling Pathways and Visualizations

The precise upstream signaling pathways and molecular targets of PBI-1393 have not been fully elucidated in publicly available research. The primary publication notes that the mechanism of action was still unknown at the time of its writing.[1] However, based on its observed effects, a logical relationship and a high-level experimental workflow can be visualized.

Caption: High-level overview of the effects of PBI-1393 on T-cell function.

Caption: Generalized experimental workflow for in vitro analysis of PBI-1393.

In Vivo Studies and Synergistic Effects

In addition to in vitro studies, PBI-1393 has been evaluated in syngeneic mouse experimental tumor models.[1] These studies have shown that PBI-1393 can significantly inhibit tumor outgrowth.[1] Notably, its anti-tumor activity is particularly significant when administered in combination with sub-therapeutic doses of conventional cytotoxic drugs such as cyclophosphamide, 5-fluorouracil, doxorubicin, and cis-platinum.[1] This suggests a synergistic effect where PBI-1393 enhances the efficacy of standard chemotherapy, likely by stimulating an immune response against tumor cells that are stressed or dying due to the cytotoxic agents.

Conclusion and Future Directions

PBI-1393 is an immunomodulatory agent with a primary function of enhancing Th1-mediated anti-tumor immunity. Its ability to increase the production of IL-2 and IFN-γ, leading to greater T-cell proliferation and CTL activity, underscores its potential as a cancer therapeutic. The synergistic effects observed with standard chemotherapies are particularly promising, suggesting a role for PBI-1393 in combination treatment regimens.

Further research is required to fully elucidate the specific molecular targets and signaling pathways through which PBI-1393 exerts its effects. More detailed dose-response studies and comprehensive in vivo efficacy and toxicity studies would be necessary to advance its development as a clinical candidate. The information presented in this guide is based on the publicly available scientific literature, and more detailed proprietary data may exist.

References

PBI-1393: A Technical Deep Dive into its Discovery and Preclinical Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

PBI-1393, also known as BCH-1393, is a novel small molecule immunomodulator identified as N,N-Dimethylaminopurine pentoxycarbonyl D-arginine. This technical guide provides a comprehensive overview of the discovery and preclinical development of PBI-1393, summarizing key in vitro and in vivo findings. The document details its mechanism of action, focusing on the enhancement of T-cell mediated immunity, and presents preclinical data demonstrating its anti-tumor activity, particularly in combination with standard chemotherapy agents. Experimental methodologies, where available through public documentation, are described, and key signaling pathways are visualized. While preclinical data showed promise, the clinical development of PBI-1393, including a planned Phase Ib/II trial in advanced cervical cancer, remains largely unreported in publicly accessible domains.

Introduction

The development of immunomodulatory agents that can enhance the body's natural anti-tumor response represents a cornerstone of modern oncology. PBI-1393 emerged from a research program focused on identifying small molecules capable of stimulating cytotoxic T-lymphocyte (CTL) activity. This document traces the scientific journey of PBI-1393 from its initial discovery through its preclinical evaluation.

Discovery and Chemical Synthesis

PBI-1393 is a synthetic compound, specifically [[5-[6-(N,N-dimethylamino)purin-9-yl]pentoxy]-carbonyl]D-arginine[1]. It belongs to a series of 6-substituted purinyl alkoxycarbonyl amino acids designed and synthesized to act as immunostimulants[1].

While a detailed, step-by-step synthesis protocol for PBI-1393 is not publicly available, the general approach for creating such 6-substituted purine linker amino acid immunostimulants has been described. The synthesis involves the preparation of a series of 6-substituted purinyl alkoxycarbonyl amino acids. The structure-activity relationship studies within this class of compounds indicated that the immunostimulatory activity is dependent on several factors: the nature of the substituent at the 6-position of the purine ring, the type and stereochemistry of the amino acid, and the length and rigidity of the linker connecting the purine and the amino acid[1].

Mechanism of Action: T-Cell Activation and Cytokine Production

PBI-1393's primary mechanism of action is the potentiation of T-cell mediated immune responses. Preclinical studies have demonstrated that it significantly enhances the production of Th1-type cytokines, which are crucial for effective anti-tumor immunity.

Enhancement of Cytokine Production

In vitro studies using human activated T-cells have shown that PBI-1393 significantly increases the production of Interleukin-2 (IL-2) and Interferon-gamma (IFN-γ). This effect is observed at the protein level and is also correlated with an increase in the mRNA expression of both cytokines, as determined by RT-PCR.

T-Cell Proliferation and Cytotoxic T-Lymphocyte (CTL) Response

The increased production of IL-2, a key T-cell growth factor, by PBI-1393 translates into enhanced T-cell proliferation. Furthermore, PBI-1393 has been shown to augment the cytotoxic T-lymphocyte (CTL) response against cancer cells. This suggests that PBI-1393 can bolster the ability of the immune system to recognize and eliminate tumor cells.

Proposed Signaling Pathway: Adenosine Receptor Modulation

The precise molecular target of PBI-1393 has been suggested to be the adenosine A2A receptor, where it is thought to act as an antagonist. In the tumor microenvironment, high levels of adenosine act as an immunosuppressive signal by binding to A2A receptors on T-cells. This binding triggers a signaling cascade involving the activation of adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) levels. Elevated cAMP, in turn, activates Protein Kinase A (PKA), which ultimately suppresses T-cell receptor (TCR) signaling, leading to reduced T-cell activation, proliferation, and cytokine release. By acting as an antagonist, PBI-1393 is hypothesized to block this immunosuppressive pathway, thereby restoring T-cell function.

Caption: Proposed mechanism of action of PBI-1393.

Preclinical Efficacy

The immunostimulatory properties of PBI-1393 translated into significant anti-tumor activity in preclinical syngeneic mouse tumor models.

In Vitro Immunomodulatory Effects

| Parameter | Cell Type | Effect of PBI-1393 | Reference |

| IL-2 Production | Human Activated T-Cells | 51% increase | |

| IFN-γ Production | Human Activated T-Cells | 46% increase | |

| T-Cell Proliferation | Human T-Cells | 39% increase above control | |

| CTL Response | Human CTLs vs. PC-3 Prostate Cancer Cells | 42% increase |

In Vivo Anti-Tumor Activity

PBI-1393 demonstrated significant anti-tumor effects in vivo, particularly when used in combination with sub-therapeutic doses of cytotoxic drugs.

| Tumor Model | Treatment | Key Findings | Reference |

| DA-3 Mouse Breast Carcinoma | PBI-1393 + Cyclophosphamide | Prevented tumor outgrowth in 70-80% of mice. In the remaining mice, a 90% inhibition of tumor growth was observed. | |

| MC38 Mouse Colon Adenocarcinoma | PBI-1393 + Cyclophosphamide | Significant delay in tumor progression compared to control. |

Clinical Development

Based on its promising preclinical profile, PBI-1393 was slated for clinical development. An offshore Phase Ib/II clinical trial in patients with advanced cervical cancer was planned. However, to date, no results or further updates from this clinical trial have been made publicly available.

Experimental Protocols

Detailed experimental protocols for the key studies cited are not available in the public domain. The following provides a general overview of the methodologies likely employed based on the descriptions in the available literature.

Cytokine Production Assays (ELISA)

-

Objective: To quantify the production of IL-2 and IFN-γ by activated T-cells treated with PBI-1393.

-

General Protocol:

-

Human peripheral blood mononuclear cells (PBMCs) would be isolated and cultured.

-

T-cells within the PBMC population would be activated using a mitogen (e.g., phytohemagglutinin) or anti-CD3/CD28 antibodies.

-

Activated T-cells would be treated with various concentrations of PBI-1393 or a vehicle control.

-

After a specified incubation period, the cell culture supernatant would be collected.

-

The concentrations of IL-2 and IFN-γ in the supernatant would be determined using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits.

-

T-Cell Proliferation Assay

-

Objective: To assess the effect of PBI-1393 on T-cell proliferation.

-

General Protocol:

-

Isolated and activated human T-cells would be cultured in the presence of varying concentrations of PBI-1393 or a vehicle control.

-

A reagent to measure cell proliferation, such as BrdU or [³H]-thymidine, would be added to the cultures for a defined period.

-

The incorporation of the reagent into the DNA of proliferating cells would be quantified using a plate reader, providing a measure of cell proliferation.

-

Cytotoxic T-Lymphocyte (CTL) Assay

-

Objective: To determine the ability of PBI-1393 to enhance the killing of cancer cells by CTLs.

-

General Protocol:

-

Human CTLs would be generated in vitro by co-culturing T-cells with irradiated tumor cells or other appropriate stimuli.

-

The generated CTLs (effector cells) would be treated with PBI-1393 or a vehicle control.

-

The target cancer cells (e.g., PC-3) would be labeled with a detectable marker (e.g., [⁵¹Cr] or a fluorescent dye).

-

The CTLs and target cells would be co-cultured at various effector-to-target ratios.

-

The release of the marker from the target cells, indicative of cell lysis, would be measured to quantify the cytotoxic activity of the CTLs.

-

In Vivo Murine Tumor Models

-

Objective: To evaluate the anti-tumor efficacy of PBI-1393 alone and in combination with chemotherapy in a living organism.

-

General Protocol:

-

Syngeneic mouse tumor cells (e.g., DA-3 or MC38) would be implanted subcutaneously into immunocompetent mice.

-

Once tumors are established, mice would be randomized into different treatment groups: vehicle control, PBI-1393 alone, chemotherapy alone (e.g., cyclophosphamide), and PBI-1393 in combination with chemotherapy.

-

Treatments would be administered according to a predefined schedule and route (e.g., intraperitoneal injection).

-

Tumor growth would be monitored regularly by measuring tumor volume.

-

At the end of the study, tumors may be excised and weighed. Survival of the animals would also be monitored.

-

Caption: General experimental workflow for preclinical evaluation of PBI-1393.

Conclusion

PBI-1393 is a novel immunostimulatory molecule with a clear mechanism of action centered on the enhancement of T-cell function and Th1 cytokine production, likely through the modulation of adenosine A2A receptors. Preclinical studies have demonstrated its potential as an anti-cancer agent, particularly in combination with conventional chemotherapy. However, the lack of publicly available data from its planned clinical trials makes it difficult to assess its ultimate therapeutic potential and current development status. Further disclosure of clinical data would be necessary to fully understand the trajectory of this once-promising immunomodulatory agent.

References

PBI-1393: A Technical Guide to its Stimulation of Cytotoxic T-Lymphocytes in Cancer Immunotherapy

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

PBI-1393 is a synthetic immunomodulator that has demonstrated significant potential in cancer immunotherapy by stimulating cytotoxic T-lymphocyte (CTL) responses.[1][2][3] This document provides a comprehensive technical overview of PBI-1393, focusing on its mechanism of action, quantitative effects on CTL stimulation, and the experimental protocols used to evaluate its efficacy. The information presented is intended for researchers, scientists, and drug development professionals engaged in the field of immuno-oncology.

Core Mechanism of Action: Enhancement of T-Cell Effector Functions

PBI-1393 exerts its immunostimulatory effects by enhancing the activation and effector functions of T-cells, particularly cytotoxic T-lymphocytes.[1][2][3] The primary mechanism is believed to involve the modulation of adenosine receptor activity, leading to an increase in the production of key Th1-type cytokines, Interleukin-2 (IL-2) and Interferon-gamma (IFN-γ).[1] This, in turn, promotes T-cell proliferation and enhances the cytotoxic capabilities of CTLs against cancer cells.[1][2][3]

Proposed Signaling Pathway

The proposed signaling pathway for PBI-1393's activity is initiated by its potential role as an adenosine receptor antagonist. In the tumor microenvironment, high levels of adenosine act as an immunosuppressive molecule, inhibiting T-cell function through adenosine receptors like A2A. By blocking this interaction, PBI-1393 is thought to disinhibit T-cells, leading to the downstream activation of signaling cascades that promote the expression of IL-2 and IFN-γ.

Proposed signaling pathway of PBI-1393 in T-cells.

Quantitative Data on CTL Stimulation

The efficacy of PBI-1393 in stimulating CTL responses has been quantified in several preclinical studies. The following tables summarize the key findings.

Table 1: In Vitro Effects of PBI-1393 on Human T-Cells

| Parameter | Effect of PBI-1393 | Reference |

| IL-2 Production | 51% increase | [1][2][3] |

| IFN-γ Production | 46% increase | [1][2][3] |

| T-Cell Proliferation | 39% ± 0.3% increase above control | [1][2][3] |

| CTL Response vs. PC-3 Cells | 42% ± 0.03% increase | [1][2][3] |

Table 2: In Vivo Antitumor Activity of PBI-1393 in Syngeneic Mouse Models

| Mouse Model | Treatment | Outcome | Reference |

| DA-3 Breast Carcinoma (BALB/c) | PBI-1393 (50 mg/kg) + Cyclophosphamide | 70-80% prevention of tumor outgrowth | [4] |

| DA-3 Breast Carcinoma (BALB/c) | PBI-1393 (50 mg/kg) + Cyclophosphamide | 90% inhibition of tumor growth in remaining mice | [4] |

| MC38 Colon Adenocarcinoma (C57BL/6) | PBI-1393 + Cyclophosphamide | Significant delay in tumor progression (p=0.0009) | [4] |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the general protocols employed in the evaluation of PBI-1393.

In Vitro T-Cell Proliferation Assay

This assay measures the ability of PBI-1393 to induce the proliferation of T-lymphocytes.

Methodology:

-

Cell Isolation: Isolate peripheral blood mononuclear cells (PBMCs) from healthy human donors using Ficoll-Paque density gradient centrifugation.

-

Cell Staining (Optional): For flow cytometry-based proliferation analysis, label PBMCs with a fluorescent dye such as Carboxyfluorescein succinimidyl ester (CFSE).

-

Cell Culture: Plate the PBMCs in 96-well plates at a density of 1-2 x 10^5 cells/well in complete RPMI-1640 medium.

-

Stimulation: Treat the cells with PBI-1393 at various concentrations. Include positive (e.g., anti-CD3/CD28 antibodies or phytohemagglutinin) and negative (vehicle) controls.

-

Incubation: Incubate the plates for 3-5 days at 37°C in a humidified 5% CO2 incubator.

-

Analysis:

-

CFSE Dilution: Analyze the dilution of CFSE in CD4+ and CD8+ T-cell populations using flow cytometry. Proliferation is indicated by a decrease in fluorescence intensity.

-

Thymidine Incorporation: Alternatively, add [3H]-thymidine to the cultures for the final 18 hours of incubation and measure its incorporation into DNA as an indicator of proliferation.

-

Workflow for in vitro T-cell proliferation assay.

Cytotoxic T-Lymphocyte (CTL) Assay

This assay evaluates the ability of PBI-1393-stimulated T-cells to kill target cancer cells.

Methodology:

-

Effector Cell Preparation: Co-culture human PBMCs with PBI-1393 for a period of 5-7 days to generate antigen-specific CTLs.

-

Target Cell Preparation: Use a human cancer cell line (e.g., PC-3 for prostate cancer) as target cells. Label the target cells with a fluorescent dye (e.g., Calcein-AM) or a radioactive isotope (e.g., 51Cr).

-

Co-culture: Mix the effector CTLs and labeled target cells at various effector-to-target (E:T) ratios in a 96-well plate.

-

Incubation: Incubate the co-culture for 4-6 hours at 37°C.

-

Analysis:

-

Fluorescence-based: Measure the release of the fluorescent dye from lysed target cells into the supernatant using a fluorometer.

-

Chromium Release: Measure the release of 51Cr from lysed target cells into the supernatant using a gamma counter.

-

Flow Cytometry-based: Alternatively, co-culture effector and target cells and then stain with viability dyes (e.g., Propidium Iodide) to quantify the percentage of dead target cells by flow cytometry.

-

Workflow for cytotoxic T-lymphocyte (CTL) assay.

Reverse Transcription Polymerase Chain Reaction (RT-PCR) for Cytokine mRNA Expression

This method is used to quantify the expression of IL-2 and IFN-γ mRNA in T-cells following treatment with PBI-1393.

Methodology:

-

Cell Treatment: Treat isolated human T-cells or PBMCs with PBI-1393 for a specified period (e.g., 6-24 hours).

-

RNA Extraction: Isolate total RNA from the treated cells using a commercial RNA extraction kit.

-

Reverse Transcription (RT): Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcriptase enzyme.

-

Polymerase Chain Reaction (PCR): Amplify the cDNA for IL-2, IFN-γ, and a housekeeping gene (e.g., GAPDH or β-actin) using specific primers in a real-time PCR machine.

-

Analysis: Quantify the relative expression of IL-2 and IFN-γ mRNA by normalizing to the expression of the housekeeping gene using the ΔΔCt method.

Syngeneic Mouse Tumor Models

These in vivo models are used to assess the antitumor efficacy of PBI-1393 in an immunocompetent host.

Methodology:

-

Tumor Cell Implantation: Subcutaneously inject a syngeneic tumor cell line (e.g., DA-3 breast carcinoma into BALB/c mice or MC38 colon adenocarcinoma into C57BL/6 mice) into the flank of the mice.

-

Treatment: Once tumors are established, begin treatment with PBI-1393 (e.g., 25-50 mg/kg, intraperitoneally) alone or in combination with a sub-therapeutic dose of a chemotherapeutic agent like cyclophosphamide.

-

Monitoring: Monitor tumor growth by measuring tumor volume with calipers at regular intervals. Also, monitor the overall health and body weight of the mice.

-

Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry for immune cell infiltration).

-

Analysis: Compare tumor growth curves between the different treatment groups to determine the efficacy of PBI-1393.

Conclusion

PBI-1393 is a promising immunomodulatory agent that enhances cytotoxic T-lymphocyte responses, likely through the antagonism of adenosine receptors and subsequent upregulation of IL-2 and IFN-γ. The quantitative data from both in vitro and in vivo studies support its potential as a valuable component of combination cancer immunotherapy. The experimental protocols outlined in this guide provide a framework for the continued investigation and development of PBI-1393 and other novel immunomodulators. Further research is warranted to fully elucidate the precise molecular targets and signaling pathways of PBI-1393 to optimize its clinical application.

References

- 1. Enhancement of Th1 type cytokine production and primary T cell activation by PBI-1393 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synergistic anti-tumor activity of a novel immunomodulator, BCH-1393, in combination with cyclophosphamide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Protocol to study the immune profile of syngeneic mouse tumor models - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Adenosine A2a Receptor Antagonism Restores Additive Cytotoxicity by Cytotoxic T Cells in Metabolically Perturbed Tumors - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Efficacy of PBI-1393 on T Lymphocytes: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide details the in vitro effects of PBI-1393, a novel immunostimulatory compound, on T cell function. PBI-1393 has been demonstrated to enhance T cell activation, proliferation, and the production of key Th1-type cytokines, suggesting its potential as a therapeutic agent in immuno-oncology. This document provides a comprehensive summary of the quantitative data from preclinical studies, outlines detailed experimental protocols for key assays, and visualizes the proposed mechanism of action and experimental workflows.

Quantitative Analysis of PBI-1393 Activity on T Cells

The in vitro effects of PBI-1393 on human T cells are characterized by a significant enhancement of effector functions. The compound has been shown to increase the production of critical cytokines involved in cell-mediated immunity, boost T cell proliferation, and potentiate cytotoxic T-lymphocyte (CTL) responses.

Table 1: Effect of PBI-1393 on Cytokine Production in Activated Human T Cells [1]

| Cytokine | Percentage Increase vs. Control |

| Interleukin-2 (IL-2) | 51% |

| Interferon-gamma (IFN-γ) | 46% |

Table 2: Impact of PBI-1393 on T Cell Proliferation and Cytotoxic T-Lymphocyte (CTL) Response [1]

| Parameter | Percentage Increase Above Control |

| T Cell Proliferation | 39% (± 0.3%) |

| CTL Response against PC-3 Prostate Cancer Cells | 42% (± 0.03%) |

Experimental Protocols

The following sections describe the methodologies employed to assess the in vitro activity of PBI-1393 on T cells.

T Cell Isolation and Culture

Human peripheral blood mononuclear cells (PBMCs) are isolated from healthy donors using Ficoll-Paque density gradient centrifugation. T cells are then purified from the PBMC population using negative selection immunomagnetic beads to ensure a highly enriched and untouched T cell population. Cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.

T Cell Activation and PBI-1393 Treatment

For activation, T cells are stimulated with plate-bound anti-CD3 (5 µg/mL) and soluble anti-CD28 (1 µg/mL) antibodies. PBI-1393 is dissolved in a suitable vehicle (e.g., DMSO) and added to the cell cultures at various concentrations to determine its dose-dependent effects. A vehicle control is run in parallel in all experiments.

Cytokine Production Analysis (ELISA)

To quantify cytokine secretion, T cell culture supernatants are collected after 48-72 hours of stimulation in the presence or absence of PBI-1393. The concentrations of IL-2 and IFN-γ are determined using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions.

Gene Expression Analysis (RT-PCR)

To assess the impact of PBI-1393 on cytokine gene expression, T cells are harvested after 24 hours of stimulation. Total RNA is extracted using a suitable kit, and cDNA is synthesized via reverse transcription. Quantitative real-time PCR (qRT-PCR) is then performed using primers specific for IL-2, IFN-γ, and a housekeeping gene (e.g., GAPDH) for normalization. The relative gene expression is calculated using the ΔΔCt method.[1]

T Cell Proliferation Assay

T cell proliferation is measured using a carboxyfluorescein succinimidyl ester (CFSE) dilution assay. Isolated T cells are labeled with CFSE prior to activation and treatment with PBI-1393. After 96 hours, the cells are harvested, and the dilution of CFSE, which is indicative of cell division, is analyzed by flow cytometry.

Cytotoxic T-Lymphocyte (CTL) Activity Assay

The enhancement of CTL response is evaluated in a co-culture system. Human T cells are stimulated and treated with PBI-1393 as described above. These effector T cells are then co-cultured with a target cancer cell line (e.g., PC-3 prostate cancer cells) at various effector-to-target ratios.[1] Target cell lysis is quantified using a standard chromium-51 release assay or a non-radioactive cytotoxicity assay.

Visualizations: Workflows and Signaling Pathways

Experimental Workflow for Assessing PBI-1393 Activity

Caption: Workflow for in vitro evaluation of PBI-1393 on T cells.

Proposed Signaling Pathway of PBI-1393 in T Cell Activation

PBI-1393 is suggested to function as an antagonist of adenosine receptors (A2A and/or A2B) on T cells. Extracellular adenosine, often abundant in the tumor microenvironment, suppresses T cell activity by binding to these receptors and increasing intracellular cyclic AMP (cAMP) levels. By blocking this interaction, PBI-1393 is hypothesized to prevent the downstream inhibitory signals, thereby restoring and enhancing T cell effector functions.

Caption: Proposed mechanism of PBI-1393 via adenosine receptor antagonism.

References

PBI-1393: A Novel Immunomodulator for Cancer Immunotherapy

An In-depth Technical Guide on its Core Mechanism and Preclinical Efficacy

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

PBI-1393 (also known as BCH-1393) is a synthetic purine derivative that has demonstrated significant potential as a cancer immunotherapeutic agent. Preclinical studies have established its role in enhancing T-helper 1 (Th1) cell-mediated immunity, a critical component of the anti-tumor immune response. This document provides a comprehensive overview of the available data on PBI-1393, including its mechanism of action, quantitative effects on immune cells, and the methodologies used in its preclinical evaluation. The information presented herein is compiled from publicly available scientific literature and is intended to serve as a technical guide for researchers and drug development professionals in the field of oncology and immunology.

Mechanism of Action

PBI-1393's primary mechanism of action is the potentiation of Th1-type immune responses. This is characterized by the increased production of key cytokines and the enhanced activation and proliferation of T lymphocytes. The culmination of these effects is a more robust cytotoxic T-lymphocyte (CTL) response directed against cancer cells.

Enhancement of Th1 Cytokine Production

PBI-1393 has been shown to significantly increase the production of Interleukin-2 (IL-2) and Interferon-gamma (IFN-γ) in activated human T cells.[1] This effect is observed at both the protein and mRNA levels, indicating that PBI-1393 likely influences the transcriptional regulation of these cytokine genes.[1] The upregulation of IL-2 is critical for T-cell proliferation and survival, while IFN-γ plays a pivotal role in activating other immune cells and increasing the expression of MHC molecules on tumor cells, making them more susceptible to CTL-mediated killing.

T-Cell Activation and Proliferation

The increased availability of IL-2, stimulated by PBI-1393, directly contributes to the proliferation of T cells.[1] This expansion of the T-cell population, particularly the cytotoxic T cells, is essential for an effective anti-tumor immune response.

Enhanced Cytotoxic T-Lymphocyte (CTL) Response

A direct consequence of the enhanced Th1 signaling and T-cell proliferation is a more potent CTL response against cancer cells. In vitro studies have demonstrated that PBI-1393 treatment leads to a significant increase in the ability of human CTLs to kill prostate cancer cells.[1]

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies on PBI-1393.

| Efficacy Parameter | Enhancement (%) | Cell Type | Cancer Type |

| IL-2 Production | 51% | Human Activated T Cells | - |

| IFN-γ Production | 46% | Human Activated T Cells | - |

| T Cell Proliferation | 39% (± 0.3%) | Human T Cells | - |

| CTL Response | 42% (± 0.03%) | Human CTLs | Prostate (PC-3) |

Table 1: In Vitro Efficacy of PBI-1393 in Human Immune Cells[1]

Experimental Protocols

While detailed, step-by-step protocols are proprietary to the original research, the following outlines the general methodologies employed in the evaluation of PBI-1393.

Cell Culture and Activation

Human T cells were isolated and activated in vitro using standard immunological techniques, likely involving stimulation with anti-CD3 and anti-CD28 antibodies to mimic T-cell receptor (TCR) and co-stimulatory signaling.

Cytokine Production Analysis

The concentration of IL-2 and IFN-γ in cell culture supernatants was quantified using Enzyme-Linked Immunosorbent Assay (ELISA). The corresponding mRNA expression levels were determined by Reverse Transcription Polymerase Chain Reaction (RT-PCR).[1]

T-Cell Proliferation Assay

T-cell proliferation was likely measured using a standard assay such as the incorporation of tritiated thymidine or a dye dilution assay (e.g., CFSE).

Cytotoxic T-Lymphocyte (CTL) Assay

The CTL response against the PC-3 human prostate cancer cell line was assessed.[1] This was likely a co-culture assay where CTLs were incubated with labeled PC-3 cells, and the killing of cancer cells was quantified by measuring the release of the label.

In Vivo Tumor Models

PBI-1393 was evaluated in syngeneic mouse tumor models.[1] In these experiments, mice were implanted with a tumor and then treated with PBI-1393, often in combination with sub-therapeutic doses of standard chemotherapy agents such as cyclophosphamide, 5-fluorouracil, doxorubicin, and cis-platinum.[1] Tumor growth inhibition was the primary endpoint.

Visualizations

Signaling Pathway

The following diagram illustrates the proposed signaling pathway through which PBI-1393 exerts its immunomodulatory effects.

Caption: Proposed signaling cascade of PBI-1393 in T cells.

Experimental Workflow

The diagram below outlines a typical experimental workflow for evaluating the in vitro efficacy of PBI-1393.

Caption: In vitro experimental workflow for PBI-1393 evaluation.

Conclusion and Future Directions

PBI-1393 is a promising immunomodulatory agent with a clear mechanism of action centered on the enhancement of Th1-mediated anti-tumor immunity. The available preclinical data demonstrates its ability to increase the production of key cytokines, promote T-cell proliferation, and enhance the cytotoxic activity of T cells against cancer cells. While the development of PBI-1393 has been discontinued, the insights gained from its study remain valuable for the broader field of cancer immunotherapy. Further research into the specific molecular targets of PBI-1393 could uncover novel pathways for therapeutic intervention. Additionally, the synergistic effects observed when combining PBI-1393 with conventional chemotherapy suggest that similar combination strategies with modern immunotherapies, such as checkpoint inhibitors, could be a fruitful area for future investigation.

References

Preclinical Efficacy of PBI-1393: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

PBI-1393 (also known as BCH-1393) is a synthetic, small molecule immunomodulator with demonstrated preclinical anti-cancer activity. This document provides a comprehensive overview of the available preclinical data on the efficacy of PBI-1393, focusing on its impact on the immune system and its synergistic effects with conventional chemotherapy. The information is compiled from published research abstracts and is intended to provide a detailed technical guide for professionals in the field of oncology and drug development.

Core Efficacy Data

The preclinical efficacy of PBI-1393 has been evaluated in both in vitro and in vivo settings. The data consistently demonstrate its ability to enhance anti-tumor immune responses, particularly through the activation of T cells and the production of key Th1-polarizing cytokines.

In Vitro Efficacy

PBI-1393 has been shown to directly stimulate key components of the cellular immune response. The following table summarizes the quantitative data from studies using human immune cells.

| Parameter Assessed | Experimental System | Result | Reference |

| IL-2 Production | Human Activated T Cells | 51% increase | [1] |

| IFN-γ Production | Human Activated T Cells | 46% increase | [1] |

| T Cell Proliferation | Human Activated T Cells | 39% ± 0.3% increase above control | [1] |

| Cytotoxic T Lymphocyte (CTL) Response | Human CTLs vs. PC-3 Prostate Cancer Cells | 42% ± 0.03% increase | [1] |

| CTL Response (Dose-Dependent) | In vitro CTL assay | Significant increase in the range of 10⁻⁹ to 10⁻⁵ M | [2] |

In Vivo Efficacy

In syngeneic mouse tumor models, PBI-1393 has demonstrated significant anti-tumor activity, primarily when used in combination with sub-therapeutic doses of cyclophosphamide.

| Tumor Model | Treatment Regimen | Key Findings | Reference |

| DA-3 Mouse Breast Carcinoma (Weakly Immunogenic) | 50 mg/kg PBI-1393 (i.p., daily) + 100 mg/kg Cyclophosphamide (i.v., single dose) | - Tumor outgrowth prevented in 70-80% of mice.- 90% tumor growth inhibition in the remaining mice at days 22-24. | [2] |

| MC38 Mouse Colon Adenocarcinoma (Strongly Immunogenic) | 50 mg/kg PBI-1393 (i.p., daily) + Cyclophosphamide | Significant delay in tumor growth compared to cyclophosphamide alone. | [2] |

| General Immunomodulatory Effects | 25 and 50 mg/kg PBI-1393 (i.p., 4 consecutive days) | Significant increase in the relative percentage of blood CD4+, CD8+, NK, and monocyte subsets. | [2] |

Experimental Protocols

While the specific, detailed protocols from the original studies are not publicly available, the following sections describe standard methodologies that are representative of the experiments conducted to generate the preclinical data for PBI-1393.

In Vitro T-Cell Activation and Cytokine Production Assay

This protocol outlines a general method for assessing the ability of a compound like PBI-1393 to induce cytokine production in human T cells.

-

Isolation of Peripheral Blood Mononuclear Cells (PBMCs):

-

Human whole blood is collected from healthy donors in heparinized tubes.

-

PBMCs are isolated by density gradient centrifugation using Ficoll-Paque.

-

Cells are washed and resuspended in complete RPMI-1640 medium supplemented with 10% fetal bovine serum, L-glutamine, and penicillin-streptomycin.

-

-

T-Cell Activation and Treatment:

-

PBMCs are seeded in 96-well plates.

-

T-cell activation is initiated using anti-CD3 and anti-CD28 antibodies.

-

PBI-1393 is added at various concentrations (e.g., 10⁻⁹ to 10⁻⁵ M). Control wells receive vehicle only.

-

Plates are incubated at 37°C in a humidified 5% CO₂ incubator for 48-72 hours.

-

-

Cytokine Quantification (ELISA):

-

After incubation, the cell culture supernatant is collected.

-

The concentrations of IL-2 and IFN-γ are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions.

-

Absorbance is read on a microplate reader, and cytokine concentrations are determined by comparison to a standard curve.

-

In Vitro Cytotoxic T Lymphocyte (CTL) Assay

This protocol describes a method for evaluating the enhancement of CTL-mediated killing of tumor cells.

-

Preparation of Target and Effector Cells:

-

Target Cells: PC-3 prostate cancer cells are cultured in appropriate media. On the day of the assay, cells are harvested, counted, and labeled with a fluorescent dye (e.g., Calcein AM) or ⁵¹Cr.

-

Effector Cells: Human CTLs are generated from PBMCs by stimulation with appropriate antigens or mitogens.

-

-

Co-culture and Cytotoxicity Measurement:

-

Labeled target cells are plated in 96-well plates.

-

Effector CTLs are added at various effector-to-target (E:T) ratios.

-

PBI-1393 is added to the co-culture at the desired concentrations.

-

The plates are incubated for 4-6 hours at 37°C.

-

Cell lysis is determined by measuring the release of the fluorescent dye or ⁵¹Cr into the supernatant.

-

The percentage of specific lysis is calculated using the formula: (% Specific Lysis) = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100.

-

Syngeneic Mouse Tumor Model

This protocol outlines a general procedure for establishing and treating syngeneic mouse tumors.

-

Cell Culture and Implantation:

-

DA-3 or MC38 tumor cells are cultured in vitro.

-

A specific number of viable tumor cells (e.g., 1 x 10⁶) are injected subcutaneously or orthotopically into the appropriate strain of immunocompetent mice (e.g., BALB/c for DA-3, C57BL/6 for MC38).

-

-

Treatment Regimen:

-

Once tumors reach a palpable size, mice are randomized into treatment groups.

-

PBI-1393 is administered intraperitoneally (i.p.) daily at a specified dose (e.g., 50 mg/kg).

-

Cyclophosphamide is administered as a single intravenous (i.v.) or i.p. injection at a sub-therapeutic dose (e.g., 100 mg/kg).

-

The control group receives vehicle.

-

-

Tumor Growth Monitoring and Analysis:

-

Tumor volume is measured regularly (e.g., every 2-3 days) using calipers.

-

Animal body weight and general health are monitored.

-

At the end of the study, tumors may be excised and weighed. Immune cell infiltration into the tumor can be analyzed by flow cytometry or immunohistochemistry.

-

Visualizations

Putative Signaling Pathway of PBI-1393 in T-Cell Activation

Based on the evidence that PBI-1393 enhances Th1 cytokine production and may act as an adenosine receptor modulator, the following diagram illustrates a hypothesized signaling pathway.

Caption: Hypothesized PBI-1393 signaling pathway in T-cell activation.

Experimental Workflow for In Vivo Efficacy Study

The following diagram illustrates the typical workflow for a syngeneic mouse model experiment to evaluate the efficacy of PBI-1393.

Caption: Workflow for a syngeneic mouse tumor model efficacy study.

Conclusion

The preclinical data for PBI-1393 strongly support its role as an immunomodulatory agent with significant anti-cancer potential, particularly in combination with chemotherapy. Its ability to enhance Th1 cytokine production and CTL activity provides a clear mechanism for its observed in vivo efficacy. Further research to fully elucidate its molecular targets and signaling pathways will be crucial for its clinical development. This technical guide summarizes the key preclinical findings and provides a framework for understanding the therapeutic potential of PBI-1393.

References

Unraveling the Immunomodulatory Activity of PBI-1393: A Technical Review

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

PBI-1393, also known as BCH-1393, is an investigational anticancer agent that has demonstrated significant immunomodulatory properties. While its precise molecular target remains to be elucidated, extensive preclinical research has characterized its mechanism of action as a potent enhancer of the Th1-type immune response. This technical guide provides a comprehensive overview of the existing data on PBI-1393, focusing on its validated effects on the immune system. Due to the discontinued development of this compound, publicly available information regarding its direct molecular target and the specific experimental protocols for its identification is limited. This document summarizes the known functional data and outlines hypothetical strategies that could be employed for the target deconvolution of similar immunomodulatory agents.

Known Mechanism of Action: Enhancement of Th1-Mediated Immunity

PBI-1393 has been shown to stimulate cytotoxic T-lymphocyte (CTL) responses both in laboratory settings and in animal models.[1] Its primary mechanism of action is attributed to the enhancement of Th1-type cytokine production and the activation of primary T cells.[1]

Upregulation of Th1 Cytokines

Studies in human activated T cells have demonstrated that PBI-1393 significantly increases the production of key Th1 cytokines, Interleukin-2 (IL-2) and Interferon-gamma (IFN-γ).[1] This effect is observed at both the protein and mRNA levels, indicating that PBI-1393 influences the gene expression of these critical immune mediators.[1]

T-Cell Proliferation and CTL Response

The increased production of IL-2 and IFN-γ by PBI-1393 leads to enhanced T-cell proliferation and a more robust cytotoxic T-lymphocyte response against cancer cells.[1] This suggests that PBI-1393 could potentially be used to augment the immune system's ability to recognize and eliminate tumor cells.[1]

Quantitative Data on Immunomodulatory Effects

The following table summarizes the key quantitative findings from preclinical studies on PBI-1393, highlighting its impact on immune cell function.

| Parameter | Cell Type | Effect of PBI-1393 | Reference |

| IL-2 Production | Human Activated T Cells | 51% increase | [1] |

| IFN-γ Production | Human Activated T Cells | 46% increase | [1] |

| T Cell Proliferation | Human T Cells | 39% increase above control | [1] |

| CTL Response | Human CTLs against PC-3 prostate cancer cells | 42% increase | [1] |

Signaling Pathway and Experimental Workflow

While the direct molecular target of PBI-1393 is not known, its downstream effects on the immune system can be visualized. The following diagrams illustrate the proposed signaling pathway and a hypothetical workflow for target identification.

Caption: Proposed signaling pathway of PBI-1393's immunomodulatory effects.

Caption: Hypothetical workflow for PBI-1393 target identification and validation.

Experimental Protocols (Hypothetical)

As the specific target identification experiments for PBI-1393 have not been published, this section provides detailed, generalized methodologies for key experiments that would be critical in such an endeavor.

Affinity Chromatography-Mass Spectrometry

Objective: To identify proteins from a cell lysate that bind to an immobilized PBI-1393 analog.

Methodology:

-

Probe Synthesis: Synthesize a PBI-1393 analog with a linker arm and a reactive group for immobilization (e.g., an amine or carboxyl group). Covalently couple the analog to a solid support matrix (e.g., NHS-activated sepharose beads).

-

Lysate Preparation: Prepare a native protein lysate from a relevant cell line (e.g., activated human T cells) under non-denaturing conditions.

-

Affinity Purification: Incubate the cell lysate with the PBI-1393-coupled beads. Wash the beads extensively to remove non-specific binding proteins.

-

Elution: Elute the specifically bound proteins using a competitive ligand (excess free PBI-1393) or by changing buffer conditions (e.g., pH or salt concentration).

-

Protein Identification: Resolve the eluted proteins by SDS-PAGE and identify the protein bands by in-gel digestion followed by LC-MS/MS analysis.

Cellular Thermal Shift Assay (CETSA)

Objective: To identify protein targets of PBI-1393 in a cellular context by observing changes in their thermal stability upon ligand binding.

Methodology:

-

Cell Treatment: Treat intact cells with PBI-1393 at various concentrations. Include a vehicle control (e.g., DMSO).

-

Heating: Heat the cell suspensions at a range of temperatures to induce protein denaturation and aggregation.

-

Lysis and Fractionation: Lyse the cells and separate the soluble protein fraction from the aggregated protein fraction by centrifugation.

-

Protein Quantification: Quantify the amount of a specific protein remaining in the soluble fraction at each temperature using Western blotting or quantitative mass spectrometry.

-

Melt Curve Analysis: Plot the fraction of soluble protein as a function of temperature to generate a melt curve. A shift in the melt curve to a higher temperature in the presence of PBI-1393 indicates target engagement.

Conclusion and Future Directions

PBI-1393 is an immunomodulatory compound with a well-characterized, albeit indirect, mechanism of action involving the enhancement of Th1-mediated immunity. While its clinical development has been discontinued, the study of PBI-1393 provides a valuable case study in the characterization of compounds that potentiate the immune response. The lack of a defined molecular target highlights the challenges in drug development and the importance of robust target identification and validation strategies. Future research on novel immunomodulatory agents could benefit from the application of modern target deconvolution techniques, such as those outlined in this guide, to accelerate the discovery of novel therapeutic targets and the development of next-generation cancer immunotherapies.

References

PBI-1393: A Technical Guide to its Chemical Structure, Properties, and Immunomodulatory Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

PBI-1393 is a synthetic, small-molecule immunomodulator with demonstrated anti-cancer properties. This document provides a comprehensive technical overview of its chemical structure, physicochemical properties, and its mechanism of action in enhancing T-cell-mediated immune responses. The information presented herein is intended to support further research and development of PBI-1393 as a potential therapeutic agent.

Chemical Identity and Structure

PBI-1393, also known as BCH-1393, is a derivative of N,N-Dimethylaminopurine pentoxycarbonyl D-arginine. Its chemical structure is characterized by a purine scaffold linked to an arginine derivative via a pentoxycarbonyl linker.

Table 1: Chemical and Physical Properties of PBI-1393

| Property | Value | Source |

| Molecular Formula | C₁₉H₃₁N₉O₄ | [1] |

| Molecular Weight | 449.51 g/mol | [1] |

| IUPAC Name | (2R)-2-[[5-(6-dimethylamino-9H-purin-9-yl)pentoxy]carbonylamino]-5-(diaminomethylideneamino)pentanoic acid | Derived from structure |

| SMILES | CN(C)c1c2c(ncn1)n(CCCCCOC(=O)N--INVALID-LINK--C(=O)O)cn2 | [1] |

| Solubility | No experimental data available. Predicted to be soluble in aqueous solutions at physiological pH due to the presence of ionizable groups. | N/A |

| Stability | No experimental data available. The ester linkage may be susceptible to hydrolysis under acidic or basic conditions. | N/A |

| pKa | No experimental data available. The molecule contains multiple basic and acidic functional groups, including the purine ring, guanidinium group, and carboxylic acid. | N/A |

Biological Activity and Mechanism of Action

PBI-1393 has been shown to potentiate the immune response by enhancing Th1-type cytokine production and promoting primary T-cell activation. The primary mechanism of action involves the stimulation of activated T-cells to increase the expression and secretion of key immunomodulatory cytokines.

Enhancement of Th1 Cytokine Production

In vitro studies using human activated T-cells have demonstrated that PBI-1393 significantly increases the production of Interleukin-2 (IL-2) and Interferon-gamma (IFN-γ), two critical cytokines in the Th1-mediated immune response. This upregulation is observed at both the mRNA and protein levels.

Table 2: In Vitro Effects of PBI-1393 on Human T-Cells

| Parameter | Effect of PBI-1393 | Source |

| IL-2 Production | 51% increase | |

| IFN-γ Production | 46% increase | |

| T-Cell Proliferation | 39% increase above control | |

| CTL Response against PC-3 Cancer Cells | 42% increase |

Putative Signaling Pathway

While the precise molecular target of PBI-1393 has not been fully elucidated, its downstream effects on IL-2 and IFN-γ production suggest an interaction with the T-cell activation signaling cascade. A plausible, albeit putative, pathway is illustrated below. It is hypothesized that PBI-1393 may act on a component upstream of the key transcription factors involved in the expression of these cytokine genes.

Experimental Protocols

The following are generalized protocols for the key in vitro assays used to characterize the biological activity of PBI-1393.

Measurement of Cytokine Production (IL-2 and IFN-γ)

This protocol outlines the measurement of cytokine secretion from activated T-cells using an Enzyme-Linked Immunosorbent Assay (ELISA).

Methodology:

-

Isolate human peripheral blood mononuclear cells (PBMCs) and purify T-cells.

-

Activate T-cells using standard methods (e.g., anti-CD3/CD28 antibodies).

-

Culture activated T-cells in the presence or absence of varying concentrations of PBI-1393 for 24-48 hours.

-

Collect the cell culture supernatant.

-

Perform ELISA for IL-2 and IFN-γ on the supernatants according to the manufacturer's instructions.

T-Cell Proliferation Assay

This protocol describes the measurement of T-cell proliferation using a dye dilution assay (e.g., CFSE).

Methodology:

-

Label isolated T-cells with a proliferation tracking dye such as Carboxyfluorescein succinimidyl ester (CFSE).

-

Activate the labeled T-cells and culture them in the presence or absence of PBI-1393.

-

After a period of incubation (typically 3-5 days), harvest the cells.

-

Analyze the fluorescence intensity of the cells by flow cytometry. Each cell division results in a halving of the fluorescence intensity, allowing for the quantification of proliferation.

Cytotoxic T-Lymphocyte (CTL) Assay

This protocol outlines a standard chromium-51 (⁵¹Cr) release assay to measure the cytotoxic activity of CTLs against target cancer cells.

Methodology:

-

Generate effector CTLs by stimulating PBMCs with a relevant antigen or target cell line (e.g., PC-3 prostate cancer cells).

-

Culture these CTLs in the presence or absence of PBI-1393.

-

Label the target cancer cells with a radioactive isotope, typically ⁵¹Cr.

-

Co-culture the labeled target cells with the effector CTLs at different effector-to-target ratios.

-

After incubation, measure the amount of ⁵¹Cr released into the supernatant, which is proportional to the number of lysed target cells.

Conclusion

PBI-1393 is a promising immunomodulatory agent that enhances Th1-mediated immune responses. Its ability to increase the production of IL-2 and IFN-γ, stimulate T-cell proliferation, and enhance cytotoxic T-lymphocyte activity underscores its potential as an anti-cancer therapeutic. Further investigation into its precise molecular target and in vivo efficacy is warranted to fully realize its clinical potential. This document provides a foundational guide for researchers and drug development professionals interested in advancing the study of PBI-1393.

References

Methodological & Application

PBI-1393 experimental protocol for in vitro assays

Application Notes and Protocols for Researchers

Introduction

PBI-1393 is a synthetic small molecule with demonstrated immuno-stimulatory properties, positioning it as a compelling candidate for cancer immunotherapy research. In vitro studies have shown that PBI-1393 enhances T helper 1 (Th1) cell responses, which are critical for anti-tumor immunity. Specifically, PBI-1393 has been observed to augment the production of key Th1 cytokines, interleukin-2 (IL-2) and interferon-gamma (IFN-γ), leading to increased T-cell proliferation and enhanced cytotoxic T-lymphocyte (CTL) activity against cancer cells.

These application notes provide detailed protocols for in vitro assays to characterize the immuno-stimulatory effects of PBI-1393. The protocols are intended to serve as a comprehensive guide for researchers, scientists, and drug development professionals.

Data Presentation

The following table summarizes the reported quantitative effects of PBI-1393 in various in vitro assays. These values can serve as a benchmark for researchers evaluating the compound.

| Assay Type | Cell Type | Key Parameter Measured | Reported Effect of PBI-1393 |

| Cytokine Release | Human Activated T-Cells | IL-2 Production | 51% Increase |

| Cytokine Release | Human Activated T-Cells | IFN-γ Production | 46% Increase |

| Cell Proliferation | Human T-Cells | T-Cell Proliferation | 39% Increase |

| Cytotoxicity | Human CTLs | Lysis of PC-3 Cancer Cells | 42% Increase |

| Gene Expression | Human Activated T-Cells | IL-2 and IFN-γ mRNA | Increased Expression |

Signaling Pathway

The proposed mechanism of action for PBI-1393 involves the potentiation of T-cell receptor (TCR) signaling, leading to the enhanced activation of the Th1 pathway. This results in the increased production of IL-2 and IFN-γ, which are crucial for the proliferation and cytotoxic function of T-cells.

Experimental Protocols

The following are detailed protocols for key in vitro assays to evaluate the immuno-stimulatory activity of PBI-1393.

Note: These protocols are representative and may require optimization for specific cell types and experimental conditions.

T-Cell Proliferation Assay

This assay measures the ability of PBI-1393 to enhance the proliferation of T-cells in response to stimulation.

Experimental Workflow:

Materials:

-

Human Peripheral Blood Mononuclear Cells (PBMCs)

-

RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

-

Phosphate-Buffered Saline (PBS)

-

Carboxyfluorescein succinimidyl ester (CFSE)

-

Anti-CD3 and Anti-CD28 antibodies (T-cell stimulation)

-

PBI-1393

-

96-well round-bottom culture plates

-

Flow cytometer

Protocol:

-

PBMC Isolation: Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.

-

CFSE Staining: Resuspend PBMCs at 1 x 10^6 cells/mL in pre-warmed PBS. Add CFSE to a final concentration of 1 µM and incubate for 10 minutes at 37°C. Quench the staining by adding 5 volumes of ice-cold RPMI-1640 with 10% FBS.

-

Cell Seeding: Wash the cells twice with complete RPMI-1640 medium and resuspend at 1 x 10^6 cells/mL. Seed 100 µL of the cell suspension per well in a 96-well plate.

-

Stimulation and Treatment: Add anti-CD3 (plate-bound or soluble) and soluble anti-CD28 antibodies to the desired final concentrations. Add varying concentrations of PBI-1393 (e.g., 10⁻⁹ to 10⁻⁵ M) to the appropriate wells. Include vehicle-only and unstimulated controls.

-

Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator for 72-96 hours.

-

Flow Cytometry Analysis: Harvest the cells and stain with fluorescently labeled antibodies against T-cell markers (e.g., CD4, CD8). Analyze the cells by flow cytometry, gating on the lymphocyte population and then on CD4+ or CD8+ T-cells. Proliferation is measured by the dilution of CFSE fluorescence.

Cytokine Release Assay

This assay quantifies the production of IL-2 and IFN-γ from T-cells treated with PBI-1393.

Experimental Workflow:

Materials:

-

Human PBMCs

-

RPMI-1640 medium (as above)

-

Anti-CD3 and Anti-CD28 antibodies

-

PBI-1393

-

96-well flat-bottom culture plates

-

ELISA or Cytometric Bead Array (CBA) kits for human IL-2 and IFN-γ

Protocol:

-

Cell Preparation and Seeding: Isolate and prepare PBMCs as described for the proliferation assay. Seed 2 x 10^5 cells in 200 µL of complete medium per well in a 96-well flat-bottom plate.

-

Stimulation and Treatment: Stimulate the cells with anti-CD3 and anti-CD28 antibodies. Add PBI-1393 at various concentrations.

-

Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator for 48 hours.

-

Supernatant Collection: Centrifuge the plate at 400 x g for 5 minutes. Carefully collect the supernatant without disturbing the cell pellet.

-

Cytokine Quantification: Measure the concentration of IL-2 and IFN-γ in the supernatants using ELISA or CBA kits according to the manufacturer's instructions.

Cytotoxic T-Lymphocyte (CTL) Assay

This assay evaluates the ability of PBI-1393 to enhance the killing of cancer cells by CTLs.

Experimental Workflow:

Materials:

-

Human PBMCs (as effector cells)

-

PC-3 prostate cancer cells (as target cells)

-

RPMI-1640 medium (as above)

-

PBI-1393

-

Calcein-AM or other viability dye

-

96-well U-bottom culture plates

-

Fluorometer or flow cytometer

Protocol:

-

Effector Cell Preparation: Generate antigen-specific CTLs by co-culturing PBMCs with irradiated PC-3 cells for 5-7 days.

-

Target Cell Preparation: Harvest PC-3 cells and label them with Calcein-AM according to the manufacturer's protocol.

-

Co-culture: Seed the labeled PC-3 target cells into a 96-well U-bottom plate. Add the effector CTLs at various effector-to-target (E:T) ratios (e.g., 10:1, 20:1, 40:1).

-

Treatment: Add PBI-1393 at the desired concentrations to the co-culture wells.

-

Incubation: Incubate the plate at 37°C for 4-6 hours.

-

Lysis Measurement: Measure the release of Calcein-AM into the supernatant using a fluorometer. Alternatively, analyze the percentage of lysed target cells (e.g., propidium iodide positive) by flow cytometry. Calculate the percentage of specific lysis.

Application Notes and Protocols for PBI-1393 in Mouse Tumor Models

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utilization of PBI-1393, an immunomodulatory agent, in preclinical mouse tumor models. The information compiled herein is based on available preclinical data and is intended to guide researchers in designing and executing in vivo studies to evaluate the anti-tumor efficacy of PBI-1393, both as a monotherapy and in combination with other anti-cancer agents.

Mechanism of Action

PBI-1393, also known as BCH-1393, is a synthetic immunomodulator that enhances the host's anti-tumor immune response. Its primary mechanism of action involves the potentiation of T helper 1 (Th1) type immunity.[1] This is characterized by the increased production of key Th1 cytokines, namely Interleukin-2 (IL-2) and Interferon-gamma (IFN-γ).[1] This cytokine shift stimulates the activation and proliferation of cytotoxic T-lymphocytes (CTLs), which are crucial for recognizing and eliminating cancer cells.[1][2]

Signaling Pathway of PBI-1393-Induced T-Cell Activation

The following diagram illustrates the proposed signaling cascade initiated by PBI-1393, leading to the activation of a Th1-mediated anti-tumor immune response.

Caption: Proposed signaling pathway of PBI-1393 in T-cell activation.

Experimental Protocols

The following protocols are based on published preclinical studies involving PBI-1393 in syngeneic mouse tumor models.

PBI-1393 Formulation for In Vivo Administration

While the exact vehicle used for PBI-1393 in the key preclinical studies has not been explicitly detailed in the available literature, a common practice for similar small molecules for intraperitoneal injection is to use a sterile, biocompatible vehicle.

Materials:

-

PBI-1393 (BCH-1393) powder

-

Sterile Phosphate-Buffered Saline (PBS), pH 7.4

-

Sterile vehicle (e.g., 0.9% Sodium Chloride, or PBS)

-

Vortex mixer

-

Sterile, pyrogen-free vials

-

Syringes and needles (25-27 gauge)

Protocol:

-

Aseptically weigh the required amount of PBI-1393 powder.

-

In a sterile vial, dissolve or suspend the PBI-1393 powder in the chosen sterile vehicle to the desired final concentration (e.g., 5 mg/mL for a 50 mg/kg dose in a 20g mouse receiving a 0.2 mL injection volume).

-

Vortex thoroughly to ensure a homogenous suspension or complete dissolution.

-

Visually inspect for any particulate matter before administration.

-

Administer the prepared formulation to the mice via intraperitoneal (IP) injection.

Note: It is recommended to perform a small-scale solubility test with the chosen vehicle prior to preparing the bulk formulation.

Syngeneic Mouse Tumor Models and PBI-1393 Administration

PBI-1393 has been evaluated in combination with cyclophosphamide in the DA-3 mammary carcinoma and MC38 colon adenocarcinoma syngeneic mouse models.[2]

Animal Models:

-

DA-3 Mammary Carcinoma Model: BALB/c mice

-

MC38 Colon Adenocarcinoma Model: C57BL/6 mice

Tumor Cell Implantation:

-

Culture DA-3 or MC38 cells in appropriate media and conditions.

-

Harvest cells during the logarithmic growth phase and wash with sterile PBS.

-

Resuspend cells in sterile PBS at the desired concentration (e.g., 1 x 10^6 cells/100 µL).

-

Subcutaneously inject the cell suspension into the flank of the appropriate mouse strain.

-

Monitor tumor growth regularly using calipers.

Treatment Regimen (Combination Therapy):

-

PBI-1393: Administer daily via intraperitoneal (IP) injection at a dose of 50 mg/kg.[2]

-

Cyclophosphamide (Cy): Administer as a single intravenous (IV) bolus injection at a sub-therapeutic dose of 100 mg/kg.[2]

Experimental Workflow for Combination Therapy:

Caption: Experimental workflow for PBI-1393 combination therapy.

Assessment of Anti-Tumor Efficacy

Tumor Growth Measurement:

-

Measure tumor dimensions (length and width) with calipers 2-3 times per week.

-